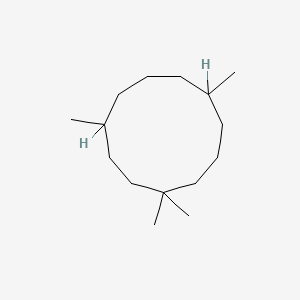

Humulane

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H30 |

|---|---|

Molecular Weight |

210.4 g/mol |

IUPAC Name |

1,1,4,8-tetramethylcycloundecane |

InChI |

InChI=1S/C15H30/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h13-14H,5-12H2,1-4H3 |

InChI Key |

UTJJFHJHTZKQSW-UHFFFAOYSA-N |

SMILES |

CC1CCCC(CCC(CCC1)(C)C)C |

Canonical SMILES |

CC1CCCC(CCC(CCC1)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Humulane Biosynthesis Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the techniques and methodologies employed in the analysis of the humulane biosynthesis pathway. Humulanes are a class of sesquiterpenes with significant biological activities, making their study crucial for drug discovery and development. This document details the enzymatic steps, analytical protocols, and data interpretation methods essential for researchers in this field.

The this compound Biosynthesis Pathway: From Precursor to Product

Humulanes, like all sesquiterpenes, are derived from the C15 isoprenoid precursor, farnesyl diphosphate (B83284) (FPP). The biosynthesis is a complex process involving multiple enzymatic steps, primarily catalyzed by a class of enzymes known as terpene synthases.

The core of this compound biosynthesis lies in the cyclization of the linear FPP molecule, a reaction catalyzed by humulene (B1216466) synthases. These enzymes are typically class I terpene cyclases that facilitate the removal of the diphosphate group from FPP, generating a reactive carbocation. This carbocation then undergoes a series of intramolecular cyclizations and rearrangements to form the characteristic 11-membered ring structure of the this compound skeleton.[1][2] The stereoselectivity of the humulene synthase dictates which isomer of humulene is produced, such as α-humulene or its various E/Z isomers.[1][3][4]

For some derivatives, such as the bitter acids found in hops (e.g., humulone), the this compound core undergoes further modifications. These can include prenylation and condensation with other precursors like malonyl-CoA and isovaleryl-CoA, catalyzed by enzymes such as chalcone (B49325) synthase-like enzymes.[5][6][7]

Key Analytical Techniques in this compound Biosynthesis Research

The elucidation of the this compound biosynthesis pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Gene Identification and Functional Characterization

The first step in analyzing the pathway is often the identification and characterization of the genes encoding the relevant enzymes, particularly humulene synthases.

-

Gene Cloning and Heterologous Expression: Genes encoding putative humulene synthases are cloned from the source organism (e.g., plants, fungi) and expressed in a heterologous host, most commonly Escherichia coli.[8][9][10] This allows for the production of sufficient quantities of the enzyme for in vitro characterization.

-

Protein Purification: The expressed enzyme is then purified, often using affinity chromatography with a polyhistidine tag.[8][10] The purity of the enzyme is assessed by SDS-PAGE.

-

Enzyme Assays: In vitro assays are conducted by incubating the purified enzyme with its substrate, FPP, in a suitable buffer containing a divalent cation like Mg²⁺.[1][11] The reaction products (humulene isomers) are typically extracted using an organic solvent.

Metabolite Identification and Quantification

Once the enzymatic reaction is performed, the resulting products must be identified and quantified.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used technique for the analysis of volatile compounds like humulene.[12][13] The sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter a mass spectrometer, which provides a mass spectrum that can be used to identify the compound by comparing it to a spectral library.

-

Gas Chromatography-Flame Ionization Detection (GC-FID): While GC-MS is excellent for identification, GC-FID is often used for quantification due to its high sensitivity and linear response for hydrocarbons.[8][14]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or more polar derivatives of this compound, LC-MS is a powerful tool.[15][16][17] It separates compounds based on their polarity and provides mass spectral data for identification and quantification.

Metabolic Engineering and Pathway Optimization

To enhance the production of humulanes, metabolic engineering strategies are often employed in microbial hosts like Yarrowia lipolytica or E. coli.[18][19] This involves the manipulation of the host's metabolic pathways to increase the precursor supply (FPP) and efficiently convert it to the desired humulene product. Multi-omics approaches, such as transcriptome analysis, are used to identify metabolic bottlenecks and guide the engineering efforts.[18]

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound biosynthesis analysis.

Protocol for Heterologous Expression and Purification of Humulene Synthase

-

Gene Cloning: The codon-optimized open reading frame of the humulene synthase gene is synthesized and cloned into an expression vector (e.g., pET-28a(+)) containing an N-terminal polyhistidine tag.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic. The culture is grown overnight at 37°C with shaking.

-

Induction: The starter culture is used to inoculate a larger volume of LB broth. The culture is grown at 37°C until it reaches an optical density at 600 nm (OD600) of 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-20°C) for 16-24 hours to improve protein solubility.[10]

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme). The cells are lysed by sonication on ice.

-

Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble protein is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins. The His-tagged humulene synthase is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Protein Analysis: The purity of the eluted protein is analyzed by SDS-PAGE. The protein concentration is determined using a Bradford assay.

Protocol for In Vitro Humulene Synthase Assay

-

Reaction Mixture: The assay is performed in a glass vial. The reaction mixture (total volume of 500 µL) contains assay buffer (e.g., 25 mM HEPES, pH 7.4), 10 mM MgCl₂, 5 mM dithiothreitol (B142953) (DTT), and 10-50 µg of the purified humulene synthase.[11]

-

Substrate Addition: The reaction is initiated by adding 10-50 µM of FPP.

-

Incubation: The reaction mixture is overlaid with an organic solvent (e.g., 500 µL of n-hexane or pentane) to capture the volatile products. The vial is sealed and incubated at 30°C for 1-2 hours.

-

Product Extraction: After incubation, the vial is vortexed to ensure complete extraction of the products into the organic layer. The organic layer is then carefully separated.

-

Analysis: The organic extract is dried over anhydrous Na₂SO₄ and then analyzed by GC-MS and/or GC-FID.

Protocol for GC-MS Analysis of Humulene

-

Instrumentation: An Agilent GC-MS system (or equivalent) equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is used.

-

Injection: 1 µL of the organic extract is injected in splitless mode. The injector temperature is set to 250°C.

-

Oven Program: The oven temperature is programmed as follows: initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The ion source temperature is 230°C, and the quadrupole temperature is 150°C. The mass range scanned is m/z 40-500.

-

Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards and with data from mass spectral libraries (e.g., NIST).

Quantitative Data Summary

The following tables summarize quantitative data from various studies on humulene biosynthesis.

Table 1: Kinetic Parameters of Humulene Synthases

| Enzyme Source | Substrate | KM (µM) | kcat (s-1) | Reference |

| Zingiber zerumbet | FPP | 5.8 ± 0.7 | 0.042 ± 0.002 | [8] |

| Aquilaria malaccensis | FPP | Not Reported | Not Reported | [9] |

Table 2: Product Distribution of Humulene Synthases

| Enzyme | Major Product(s) | Minor Product(s) | Product Ratio | Reference |

| α-humulene synthase (Zingiber zerumbet) | α-humulene | β-caryophyllene | ~94.5% : ~5.5% | [8][14] |

| AmDG2 (Aquilaria malaccensis) | α-humulene | β-caryophyllene | Major : Minor | [9] |

| AsR6 (Aspergillus terreus) | 2E,6E,9E-humulene | - | - | [1][3] |

| EupR3 (Eupenicillium pinetorum) | 2Z,6E,9E-humulene | - | - | [1][3] |

Table 3: Humulene Production in Metabolically Engineered Strains

| Host Organism | Engineered Pathway Modifications | Titer (mg/L) | Reference |

| Yarrowia lipolytica | Overexpression of pathway genes, downregulation of competing pathways | >194 (for related terpenes) | [18] |

| Escherichia coli | Not specifically reported for humulene, but a common host for terpene production. | - | [19] |

Conclusion

The analysis of the humulene biosynthesis pathway is a multifaceted endeavor that integrates various scientific disciplines. The techniques outlined in this guide provide a robust framework for researchers to identify and characterize the enzymes involved, analyze the resulting products, and engineer microbial systems for enhanced production. A thorough understanding of these methodologies is paramount for advancing our knowledge of this important class of natural products and for harnessing their potential in drug development and other biotechnological applications.

References

- 1. Understanding and Engineering the Stereoselectivity of Humulene Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. repo.uni-hannover.de [repo.uni-hannover.de]

- 4. researchgate.net [researchgate.net]

- 5. lupulone and humulone biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Biosynthesis of bitter acids in hops. A (13)C-NMR and (2)H-NMR study on the building blocks of humulone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Heterologous Expression, Purification, and Biochemical Characterization of α-Humulene Synthase from Zingiber zerumbet Smith - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cloning, Expression and Functional Characterization of a Novel α-Humulene Synthase, Responsible for the Formation of Sesquiterpene in Agarwood Originating from Aquilaria malaccensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. thieme-connect.com [thieme-connect.com]

- 14. scholarhub.vn [scholarhub.vn]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Metabolic Engineering [keaslinglab.lbl.gov]

α-Humulene: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Humulene, a naturally occurring monocyclic sesquiterpene, has garnered significant scientific interest for its therapeutic potential, including anti-inflammatory, anticancer, and analgesic properties. First identified in the essential oil of hops (Humulus lupulus), from which it derives its name, α-humulene is widely distributed throughout the plant kingdom and is also a target for microbial biosynthesis. This technical guide provides an in-depth overview of the natural sources of α-humulene, its quantitative distribution, detailed experimental protocols for its extraction and analysis, and an exploration of its key biological signaling pathways.

Natural Sources and Distribution of α-Humulene

α-Humulene is a volatile organic compound found in the essential oils of a wide variety of aromatic plants. While it is a characteristic component of hops (Humulus lupulus) and cannabis (Cannabis sativa), its presence extends to numerous other plant families.[1] The concentration of α-humulene can vary significantly depending on the plant species, cultivar, growing conditions, and the part of the plant being analyzed.[2][3]

Major Plant Sources

-

Humulus lupulus (Hops): As the namesake source, hops are one of the richest natural sources of α-humulene, where it can constitute up to 40% of the essential oil.[1] It is a key contributor to the "hoppy" aroma of beer. Different hop varieties exhibit varying levels of α-humulene. For instance, Southern Dawn has been found to contain up to 24.89% α-humulene in its essential oil, while the Chinook variety may have a concentration of around 37.66%.[2][3]

-

Cannabis sativa (Cannabis): α-Humulene is a common terpene in many cannabis strains, contributing to their earthy and woody aroma.[4] While typically not the most abundant terpene, its concentration in dried cannabis flowers generally ranges from 0.01% to 0.3%.[5] Specific cultivars can have notable amounts, with some analyses showing concentrations of 1.35–1.99 mg/g of dried plant material.[5]

-

Cordia verbenacea (Black Sage): The essential oil of this South American plant is a significant source of α-humulene, with concentrations reported to be around 4% of the leaf extract.[1]

-

Other Notable Plant Sources: α-Humulene is also found in a variety of other plants, including Salvia officinalis (common sage), Mentha spicata (spearmint, with up to 29.9% in its essential oil), the ginger family (Zingiberaceae), and Litsea mushaensis (a Chinese laurel tree, with 10% in its leaf oil).[1][6]

Microbial Production

In addition to extraction from plant sources, α-humulene can be produced through microbial fermentation using metabolically engineered microorganisms. This approach offers a sustainable and scalable alternative to agricultural production.[7]

-

Escherichia coli : Researchers have successfully engineered E. coli to produce α-humulene by introducing a heterologous mevalonate (B85504) pathway and an α-humulene synthase gene.[7]

-

Saccharomyces cerevisiae (Yeast): Yeast has also been a target for metabolic engineering to produce α-humulene, leveraging its robust fermentation capabilities.[8]

-

Candida tropicalis : This oleaginous yeast has been engineered to achieve high-level production of α-humulene.[9]

Quantitative Data on α-Humulene Content

The following table summarizes the quantitative data for α-humulene content in various natural sources, as reported in the scientific literature. It is important to note that these values can vary based on the specific chemovar, geographical location, and analytical methods used.

| Plant Species | Plant Part | α-Humulene Concentration (% of Essential Oil) | Reference |

| Humulus lupulus (Hops) | Cones | Up to 40% | [1] |

| Humulus lupulus (Chinook) | Aqueous Extract | 37.66% | [2] |

| Humulus lupulus (Southern Dawn) | Essential Oil | 24.89% | [3] |

| Humulus lupulus (Mosaic) | Aqueous Extract | 22.64% | [2] |

| Humulus lupulus (Citra) | Aqueous Extract | 20.20% | [2] |

| Humulus lupulus (Centennial) | Aqueous Extract | 17.95% | [2] |

| Mentha spicata (Spearmint) | Essential Oil | Up to 29.9% | [1] |

| Litsea mushaensis | Leaf Oil | 10% | [1] |

| Cordia verbenacea | Leaf Extract | 4% | [1] |

| Zingiber officinale (Ginger) | Essential Oil | 42.18% (of total terpenes) | [6] |

| Cannabis sativa | Dried Flowers | 0.01% - 0.3% (of flower weight) | [5] |

| Cannabis sativa (various strains) | Inflorescences | 40 - 870 µg/g | [10] |

| Microbial Source | Production Titer | Reference |

| Escherichia coli (engineered) | 60.2 mg/L | [7] |

| Saccharomyces cerevisiae (engineered) | 1726.78 mg/L | [8] |

| Candida tropicalis (engineered) | 4115.42 mg/L | [11] |

Experimental Protocols

Extraction of α-Humulene via Hydrodistillation

Hydrodistillation is the most common method for extracting α-humulene and other volatile compounds from plant material.[12] This technique involves co-distilling the plant material with water, where the steam carries the volatile essential oils, which are then condensed and separated.

Workflow for Hydrodistillation and Analysis

A general workflow for α-humulene extraction and analysis.

Detailed Protocol:

-

Preparation of Plant Material:

-

Select fresh or dried plant material. For dried material, ensure it has been stored in a cool, dark place to minimize degradation of volatile compounds.

-

Grind or crush the plant material to increase the surface area for efficient extraction. The particle size should be uniform but not too fine to avoid clogging the apparatus.

-

-

Apparatus Setup:

-

Set up a Clevenger-type apparatus for hydrodistillation. This consists of a round-bottom flask, a Clevenger trap, and a condenser.

-

Place the ground plant material into the round-bottom flask.

-

Add distilled water to the flask, ensuring the plant material is fully submerged. The ratio of plant material to water can vary but is typically around 1:10 (w/v).

-

-

Distillation:

-

Heat the flask using a heating mantle. Bring the water to a boil.

-

As the water boils, steam will pass through the plant material, causing the volatile essential oils to vaporize.

-

The steam and essential oil vapor mixture will travel to the condenser.

-

-

Condensation and Separation:

-

Cool water circulating through the condenser will cause the vapor to condense back into a liquid.

-

The condensate (a mixture of water and essential oil) will collect in the Clevenger trap.

-

Since essential oils are generally less dense than water, they will form a layer on top of the water (hydrosol). The excess water is returned to the distillation flask.

-

-

Collection and Drying:

-

Continue the distillation for a set period, typically 2-4 hours, or until no more oil is collected.

-

Once the distillation is complete, allow the apparatus to cool.

-

Carefully collect the essential oil from the Clevenger trap.

-

To remove any residual water, dry the essential oil using an anhydrous drying agent such as sodium sulfate.

-

-

Storage:

-

Store the dried essential oil in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

-

Quantification of α-Humulene by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying volatile compounds like α-humulene in essential oil samples.[13][14]

Detailed Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the extracted essential oil by dissolving a known weight in a suitable solvent (e.g., hexane (B92381) or ethyl acetate). A typical concentration is 1 mg/mL.

-

Prepare a series of calibration standards of α-humulene (analytical grade) in the same solvent, covering a range of concentrations (e.g., 1 to 100 µg/mL).

-

Add an internal standard (e.g., n-tridecane or octadecane) to both the sample and calibration standard solutions to improve quantification accuracy. A typical concentration for the internal standard is 10 µg/mL.

-

-

GC-MS Instrument Parameters (Example):

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250°C.

-

Injection Mode: Split or splitless, depending on the concentration of the sample.

-

Oven Temperature Program: An example program could be: start at 60°C for 2 minutes, ramp up to 240°C at a rate of 3°C/min, and hold at 240°C for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Analysis:

-

Inject a small volume (e.g., 1 µL) of each calibration standard and the sample solution into the GC-MS system.

-

Identify the α-humulene peak in the chromatogram based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).

-

Create a calibration curve by plotting the peak area ratio of α-humulene to the internal standard against the concentration of the calibration standards.

-

Quantify the amount of α-humulene in the sample by using the calibration curve.

-

Key Signaling Pathways Modulated by α-Humulene

α-Humulene exerts its biological effects by modulating several key intracellular signaling pathways, particularly those involved in inflammation and cancer.

Anti-inflammatory Signaling Pathway

α-Humulene has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] This pathway is a central regulator of the inflammatory response.

α-Humulene's inhibitory effect on the NF-κB pathway.

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB.[15] Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as TNF-α, IL-1β, and IL-6.[15] α-Humulene has been shown to inhibit the activation of IκB kinase (IKK), thereby preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.[12] This leads to a reduction in the production of pro-inflammatory cytokines.[16]

Anticancer Signaling Pathway

The anticancer effects of α-humulene are mediated through multiple mechanisms, including the induction of apoptosis and the inhibition of cell proliferation. One of the key pathways implicated is the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[17]

α-Humulene's inhibitory effect on the Akt signaling pathway.

The Akt pathway is a critical regulator of cell survival and proliferation.[18] Its activation promotes cell growth and inhibits apoptosis. α-Humulene has been shown to inhibit the activation of Akt, leading to decreased phosphorylation of its downstream targets.[17] This inhibition of Akt signaling contributes to the induction of apoptosis in cancer cells.[19]

Induction of Apoptosis

α-Humulene can induce apoptosis in cancer cells through the intrinsic pathway, which is characterized by mitochondrial dysfunction.[12]

The intrinsic apoptosis pathway induced by α-humulene.

α-Humulene treatment leads to an increase in intracellular reactive oxygen species (ROS) and a depletion of glutathione (GSH), a key antioxidant.[12] This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, ultimately leading to cell death.[20]

Conclusion

α-Humulene is a widely distributed natural sesquiterpene with significant therapeutic potential. Its presence in a variety of plants, most notably Humulus lupulus and Cannabis sativa, makes it an accessible compound for research and development. The methodologies for its extraction and quantification are well-established, with hydrodistillation and GC-MS being the standard techniques. Furthermore, the elucidation of its mechanisms of action, particularly its modulation of the NF-κB and Akt signaling pathways and its ability to induce apoptosis, provides a solid foundation for its further investigation as a novel therapeutic agent. The advent of microbial production systems for α-humulene also opens up new avenues for its sustainable and large-scale production, which will be crucial for its potential clinical and commercial applications. This guide provides a comprehensive technical overview to support researchers, scientists, and drug development professionals in their exploration of this promising natural compound.

References

- 1. Humulene - Wikipedia [en.wikipedia.org]

- 2. GC-MS and Sensory Analysis of Aqueous Extracts of Monovarietal American Hops, Produced Using the Synergy Pure™ Extraction Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of Major Compounds in Essential Oils Steam Distilled from Fresh Plant Material of South African Hop Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. treehousecannabis.com [treehousecannabis.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Characterization of the Volatile Components of Essential Oils of Selected Plants in Kenya - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioproduction of α‐humulene in metabolically engineered Escherichia coli and application in zerumbone synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. cannabissciencetech.com [cannabissciencetech.com]

- 15. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]

- 16. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Structure and Stereoisomers of Humulane

For Researchers, Scientists, and Drug Development Professionals

Introduction to Humulane

This compound, a naturally occurring monocyclic sesquiterpene, is a significant component of the essential oils of numerous aromatic plants, most notably hops (Humulus lupulus), from which it derives its name. Also known as α-humulene or α-caryophyllene, it is a key contributor to the characteristic aroma of beer and various herbal remedies. Its chemical structure and diverse stereoisomeric forms are of great interest to researchers in the fields of natural product chemistry, pharmacology, and drug development due to their varied biological activities. This guide provides a comprehensive technical overview of the chemical structure of this compound and a detailed exploration of its stereoisomers.

Chemical Structure of this compound

The fundamental structure of this compound consists of an 11-membered ring, a feature that distinguishes it from many other bicyclic sesquiterpenes. It is an isomer of β-caryophyllene, and the two are often found together in nature.[1]

Systematic Name (IUPAC): (1E,4E,8E)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene[1][2]

Molecular Formula: C₁₅H₂₄[1]

Key Structural Features:

-

Monocyclic System: A single, 11-membered carbon ring.

-

Sesquiterpene: Composed of three isoprene (B109036) units.

-

Unsaturation: Contains three non-conjugated carbon-carbon double bonds within the ring.[1]

The numbering of the carbon atoms in the this compound ring is crucial for the systematic naming of its derivatives and stereoisomers.

Stereoisomers of this compound

The stereochemistry of this compound is complex, primarily arising from the geometry of its three endocyclic double bonds. While the most common and naturally abundant form is α-humulene, with an (E,E,E) configuration, other geometric isomers are possible and have been identified.

Geometric (E/Z) Isomerism

The presence of three double bonds within the 11-membered ring allows for the possibility of eight geometric isomers (2³). The configuration of each double bond is designated as either E (entgegen, opposite) or Z (zusammen, together) based on the Cahn-Ingold-Prelog priority rules.

The most well-studied isomer is α-humulene , which has the configuration (1E,4E,8E)-humulatriene .[1][2] Enzymatic studies have also identified other specific isomers, such as (2Z,6E,9E)-humulene , highlighting the stereoselectivity of humulene (B1216466) synthases.[3]

The different geometric arrangements of the double bonds lead to distinct three-dimensional shapes and, consequently, can influence the biological activity of the molecule.

Chirality and Enantiomers (R/S Isomerism)

Upon careful examination of the this compound structure, it is determined that the parent this compound skeleton does not contain any chiral centers (a carbon atom attached to four different groups). Therefore, in its basic hydrocarbon form, this compound does not exhibit enantiomerism (R/S isomerism). The observed optical activity of α-humulene, reported to be between -3° and +3°, is very low and may be attributed to the presence of chiral impurities or the adoption of stable, chiral conformations in solution.[4] However, it is important to note that derivatives of this compound, such as its epoxides or hydroxylated forms, can and often do possess chiral centers, leading to the existence of enantiomers and diastereomers.

Quantitative Data of this compound Isomers

Quantitative data for individual, pure stereoisomers of this compound are scarce in the literature. Most analyses are performed on essential oils, which contain a mixture of isomers.

| Property | α-Humulene ((1E,4E,8E)-isomer) | Notes |

| Molecular Weight | 204.36 g/mol | [1] |

| Boiling Point | 166-168 °C | [4] |

| Density | ~0.888 g/cm³ | [1] |

| Optical Rotation [α] | -3° to +3° | [4] |

Experimental Protocols for Identification and Separation

The analysis and separation of this compound stereoisomers rely on modern chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common method for the identification and quantification of humulene isomers in essential oil samples.

-

Principle: Separation is based on the volatility and interaction of the isomers with the stationary phase of the GC column. The mass spectrometer provides fragmentation patterns that aid in identification.

-

Typical Protocol:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A gradient temperature program is typically used, starting at a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 240°C) to elute compounds with different boiling points.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra, which can be compared to spectral libraries for identification.

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

For the separation of potential chiral derivatives of this compound, chiral HPLC is the method of choice.

-

Principle: This technique uses a chiral stationary phase (CSP) that interacts differently with enantiomers, leading to their separation.

-

Typical Protocol:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) is often effective for a wide range of compounds.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The ratio of the solvents is optimized to achieve the best separation.

-

Detection: UV detection is commonly used if the derivatives have a chromophore. If not, a refractive index (RI) detector or a chiral detector can be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound isomers.

-

Principle: NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule. For stereoisomers, differences in the chemical shifts and coupling constants of specific nuclei can be used for identification and differentiation.

-

Key Applications:

-

Distinguishing E/Z isomers: The coupling constants (J-values) between vinylic protons can help determine the geometry of the double bonds. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can also be used to identify through-space interactions between protons, which differ between geometric isomers.

-

Characterizing Diastereomers: Diastereomers have distinct NMR spectra, allowing for their differentiation and quantification in a mixture.

-

Analysis of Enantiomers (with chiral derivatizing agents): While enantiomers have identical NMR spectra in an achiral solvent, they can be distinguished by converting them into diastereomers through reaction with a chiral derivatizing agent.

-

Logical Relationships and Workflows

The following diagrams illustrate the relationships between this compound isomers and a typical experimental workflow for their analysis.

Caption: Relationship between the core this compound structure and its stereoisomers.

Caption: A typical experimental workflow for the analysis of this compound stereoisomers.

Conclusion

This compound presents a fascinating case study in the stereochemical diversity of natural products. Its 11-membered ring and three double bonds give rise to a variety of geometric isomers, with the (1E,4E,8E)-isomer, α-humulene, being the most prevalent. While the parent hydrocarbon is achiral, its derivatives are often chiral, leading to a wider array of stereoisomeric possibilities. A thorough understanding of the specific stereoisomers present in a natural extract or synthetic mixture is crucial, as different isomers can exhibit distinct biological activities. The application of advanced analytical techniques such as GC-MS, chiral HPLC, and NMR spectroscopy is essential for the separation, identification, and quantification of these complex molecules, paving the way for further research into their therapeutic potential.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of α-Humulene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of α-humulene, a naturally occurring sesquiterpene of significant interest in pharmaceutical research. The information is presented to facilitate its use by researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Physical and Chemical Properties

α-Humulene, also known as α-caryophyllene, is a monocyclic sesquiterpene with the chemical formula C₁₅H₂₄.[1] It is an isomer of β-caryophyllene and is commonly found in the essential oils of various plants, most notably in hops (Humulus lupulus), from which it derives its name.[1]

Quantitative Physical Properties

The physical characteristics of α-humulene are summarized in the table below, providing essential data for handling, formulation, and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | [1] |

| Molar Mass | 204.36 g/mol | |

| Appearance | Pale yellowish-green clear liquid | [1] |

| Density | Approximately 0.889 g/cm³ at 25°C | |

| Boiling Point | 106-108°C at 5 mmHg | |

| Melting Point | < 25°C | |

| Refractive Index | 1.499 - 1.505 at 20°C | |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Soluble in alcohols (e.g., methanol, ethanol), oils, and other organic solvents. | |

| Solubility in Methanol | 10 mg/mL | [2] |

Spectroscopic Data

Spectroscopic data is critical for the identification and structural elucidation of α-humulene. The following table summarizes key nuclear magnetic resonance (NMR) chemical shifts.

| Nucleus | Solvent | Chemical Shifts (δ, ppm) | Reference |

| ¹H NMR | CDCl₃ | δ = 8.48 (s, 1 H), 7.67 (t, J = 7.6 Hz, 1 H), 7.25 (d, J = 7.7 Hz, 1 H), 7.19 (dd, J = 6.4, 5.6 Hz, 1 H), 4.16 (s, 2 H), 2.00 – 1.85 (m, 4 H), 1.77 – 1.67 (m, 4 H) | [3] |

| ¹³C NMR | CDCl₃ | δ = 212.9, 155.2, 148.6, 137.5, 124.3, 122.1, 87.4, 47.9, 39.7, 25.0 | [3] |

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the analysis and characterization of α-humulene.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a fundamental technique for the analysis of volatile compounds like α-humulene in complex mixtures such as essential oils.

Objective: To identify and quantify α-humulene in a sample.

Methodology:

-

Sample Preparation:

-

Dilute the essential oil or extract containing α-humulene in a suitable organic solvent (e.g., methanol, ethanol, or hexane). A common dilution is 1 µL of oil in 1 mL of solvent.[4]

-

If quantification is required, prepare a series of calibration standards of α-humulene of known concentrations. An internal standard can also be added to both samples and standards for improved accuracy.

-

-

GC-MS Parameters:

-

Gas Chromatograph: Agilent 6890 series or similar.

-

Column: A non-polar capillary column is typically used, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness).[5]

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.[6]

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.[5]

-

Oven Temperature Program: An initial temperature of 50-60°C held for 1-2 minutes, followed by a ramp of 3-10°C/min to a final temperature of 250-300°C, held for 5-10 minutes.[4][7]

-

Mass Spectrometer:

-

-

Data Analysis:

-

Identify α-humulene by comparing its retention time and mass spectrum with that of a certified reference standard.

-

Quantify the amount of α-humulene by constructing a calibration curve from the peak areas of the standards.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure of α-humulene.

Objective: To confirm the chemical structure of isolated α-humulene.

Methodology:

-

Sample Preparation:

-

Dissolve a purified sample of α-humulene (typically 5-10 mg) in approximately 0.5-0.7 mL of a deuterated solvent, most commonly deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Spectrometer Parameters:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Nuclei: Acquire both ¹H and ¹³C NMR spectra.

-

Reference: The solvent peak of CDCl₃ (δH 7.26 ppm, δC 77.0 ppm) is typically used as an internal reference.[8]

-

-

Data Acquisition and Processing:

-

Acquire ¹H NMR spectra to observe proton signals and their couplings.

-

Acquire ¹³C NMR spectra to identify the number and types of carbon atoms.

-

Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity between protons and carbons for complete structural assignment.

-

Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

-

Determination of Solubility

Understanding the solubility of α-humulene is crucial for developing formulations and delivery systems.

Objective: To determine the solubility of α-humulene in various solvents.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities, such as water, ethanol, methanol, and various oils.

-

Procedure:

-

Add a known excess amount of α-humulene to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge or filter the suspension to remove the undissolved solute.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Quantify the concentration of α-humulene in the supernatant using a suitable analytical technique, such as GC-MS or HPLC.

-

The determined concentration represents the solubility of α-humulene in that solvent at that temperature.

-

Assessment of Stability

Stability studies are essential to determine the shelf-life and appropriate storage conditions for α-humulene and its formulations.

Objective: To evaluate the stability of α-humulene under various environmental conditions.

Methodology:

-

Sample Preparation: Prepare solutions of α-humulene in a relevant solvent or formulation.

-

Stress Conditions: Expose the samples to a range of conditions as per regulatory guidelines (e.g., ICH guidelines).[9][10]

-

Temperature: Store samples at different temperatures (e.g., refrigerated (2-8°C), room temperature (25°C), and accelerated conditions (40°C)).

-

Humidity: For solid or semi-solid formulations, store at different relative humidity levels (e.g., 60% RH, 75% RH).

-

Light: Expose samples to controlled light conditions (e.g., using a photostability chamber) to assess photodegradation. Control samples should be kept in the dark.

-

pH: For solutions, assess stability across a range of pH values.

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).

-

Analysis:

-

Analyze the samples at each time point for the remaining concentration of α-humulene using a validated stability-indicating analytical method (e.g., HPLC or GC-MS).

-

Identify and quantify any degradation products to understand the degradation pathways.

-

Assess physical changes such as appearance, color, and odor.

-

-

Data Evaluation: Determine the degradation rate and predict the shelf-life of α-humulene under the tested conditions. Exposure to light, heat, and oxygen is known to degrade α-humulene.[11] It also reacts quickly with ozone in the atmosphere.[1]

Biological Signaling Pathways

α-Humulene has demonstrated significant anti-inflammatory and pro-apoptotic activities, making it a promising candidate for drug development. The following diagrams illustrate the key signaling pathways involved in these effects.

Anti-Inflammatory Signaling Pathway

α-Humulene exerts its anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. One of the key mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

As shown in Figure 1, inflammatory stimuli like lipopolysaccharide (LPS) activate Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IKK complex. IKK then phosphorylates IκB, an inhibitor of NF-κB, leading to its degradation and the release of NF-κB. Activated NF-κB translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, resulting in the production of cytokines such as TNF-α and IL-1β. α-Humulene has been shown to inhibit this pathway, leading to a reduction in the production of these inflammatory mediators.

Pro-Apoptotic Signaling Pathway

In cancer cells, α-humulene has been observed to induce apoptosis (programmed cell death) through the inhibition of the Akt signaling pathway.

Figure 2 illustrates that α-humulene inhibits the activation of Akt, a key protein in cell survival pathways. The inhibition of Akt prevents the phosphorylation and subsequent inactivation of pro-apoptotic proteins like GSK-3β and Bad. Active (dephosphorylated) Bad can then inhibit the anti-apoptotic protein Bcl-2. This disruption of the Bcl-2 family of proteins leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade, ultimately leading to apoptosis.

Conclusion

α-Humulene is a versatile sesquiterpene with well-defined physical and chemical properties. Its significant anti-inflammatory and pro-apoptotic activities, mediated through specific signaling pathways, underscore its potential as a therapeutic agent. This guide provides foundational knowledge and experimental frameworks to support further research and development of α-humulene-based pharmaceuticals. The detailed protocols and pathway diagrams are intended to serve as practical resources for scientists and researchers in this exciting field.

References

- 1. Humulene - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. rsc.org [rsc.org]

- 4. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hmdb.ca [hmdb.ca]

- 6. plantsjournal.com [plantsjournal.com]

- 7. sciensage.info [sciensage.info]

- 8. researchgate.net [researchgate.net]

- 9. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. treehousecannabis.com [treehousecannabis.com]

An In-depth Technical Guide to Humulane Degradation: Products, Pathways, and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humulane, a naturally occurring monocyclic sesquiterpene and a key component of the essential oils of various aromatic plants like Humulus lupulus (hops), is a molecule of significant interest in pharmacology and drug development.[1] Its degradation, through processes such as ozonolysis, photooxidation, and autoxidation, leads to a diverse array of oxygenated products with potentially altered biological activities. Understanding the pathways of this compound degradation and the resulting products is crucial for assessing the stability, efficacy, and potential toxicity of this compound-containing formulations. This technical guide provides a comprehensive overview of the core aspects of this compound degradation, including detailed degradation pathways, quantitative data on product formation, experimental protocols for analysis, and the impact of these degradation products on cellular signaling pathways.

Core Degradation Pathways and Products

This compound's reactivity stems from its three endocyclic double bonds, which are susceptible to attack by various oxidizing agents. The primary degradation pathways include ozonolysis, photooxidation, and autoxidation, each yielding a unique profile of degradation products.

Ozonolysis

The reaction of α-humulene with ozone is rapid, with a high reaction rate coefficient, leading to the formation of first, second, and third-generation products.[2] The initial reaction involves the 1,3-dipolar cycloaddition of ozone to one of the double bonds to form an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (trioxolane) via the Criegee mechanism.[3][4][5]

The major products identified from the gas-phase ozonolysis of α-humulene are a variety of dicarboxylic acids, hydroxy-oxocarboxylic acids, and oxo-carboxylic acids.[6] Secondary ozonides are also significant products.[6]

Key Ozonolysis Products:

-

Dicarboxylic acids

-

Hydroxy-oxocarboxylic acids

-

Oxo-carboxylic acids

-

Secondary ozonides

Photooxidation

In the presence of light and a photosensitizer, this compound can undergo photooxidation. This process can involve the reaction with singlet oxygen or hydroxyl radicals, leading to the formation of hydroperoxides and their subsequent rearrangement to various oxygenated derivatives, including epoxides, aldehydes, and ketones.[1]

A study on the photooxidation of α-humulene in the presence of NOx identified a wide range of ring-retaining and ring-opening products.[1] Key products include:

-

3-seco-α-humulone aldehyde

-

7-seco-α-humulone aldehyde

-

α-humulal aldehyde

-

α-humulene 3-oxide or α-humulene 7-oxide

-

α-humulaic/alic acid isomers

-

3-seco-α-14-hydroxyhumulone aldehyde

Autoxidation

Autoxidation is the spontaneous oxidation of compounds in the presence of atmospheric oxygen. While specific detailed studies on the autoxidation of pure this compound are less common, it is known that sesquiterpenes, in general, are prone to this degradation pathway, especially during storage. This process typically proceeds via a free radical chain reaction, initiated by factors like heat or light, leading to the formation of hydroperoxides, which can then decompose into a complex mixture of alcohols, ketones, and epoxides. One of the known degradation products of caryophyllene (B1175711), an isomer of humulene, through oxidation is caryophyllene oxide.[7] Similarly, humulone (B191422), a component of hops, undergoes rapid aerial oxidation.[8]

Quantitative Data on this compound Degradation

The yield and rate of formation of degradation products are highly dependent on the specific reaction conditions.

| Degradation Pathway | Reactant | Rate Coefficient/Yield | Products | Reference |

| Ozonolysis | α-humulene + O₃ | k = 1.17 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | First, second, and third-generation oxygenated products | [2] |

| First-generation products + O₃ | k₁ = (3.6 ± 0.9) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ | Second-generation products | [6] | |

| Second-generation products + O₃ | k₂ = (3.0 ± 0.7) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ | Third-generation products | [6] | |

| α-humulene + O₃ | Secondary Organic Aerosol (SOA) Yield: 30-70% | Particulate matter | [9] | |

| Photooxidation | α-humulene + OH radicals in the presence of NOx | Measured gas and particle phase products accounted for 44% of the reacted α-humulene carbon | Ring-retaining and ring-opening products | [1] |

Experimental Protocols

Ozonolysis of α-Humulene in Solution (Reductive Workup)

This protocol describes a general procedure for the ozonolysis of α-humulene in a laboratory setting, followed by a reductive workup to yield aldehydes and ketones.[10][11][12]

Materials:

-

α-Humulene

-

Methanol (B129727) (MeOH), anhydrous

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Ozone generator

-

Oxygen source

-

Gas dispersion tube

-

Three-necked round-bottom flask

-

Dry ice/acetone bath

-

Dimethyl sulfide (B99878) (DMS) or Zinc dust and acetic acid

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve α-humulene in a 1:1 mixture of anhydrous methanol and dichloromethane in a three-necked round-bottom flask. The concentration should be in the range of 1-5% (w/v).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble a stream of ozone-enriched oxygen through the solution via a gas dispersion tube. The ozone concentration is typically 1-5%.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or the appearance of a blue color, which indicates an excess of ozone.

-

Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.

-

For reductive workup, slowly add dimethyl sulfide (2-3 equivalents) to the cold solution and allow it to warm to room temperature overnight. Alternatively, add zinc dust (5-10 equivalents) followed by the slow addition of acetic acid.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product mixture can then be purified by flash column chromatography.

Analysis of Degradation Products by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying the volatile and semi-volatile degradation products of this compound.[13][14]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system)

-

Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)

GC-MS Operating Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 250 °C

-

Hold at 250 °C for 10 minutes

-

-

Carrier Gas: Helium, constant flow rate of 1 mL/min

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-500

Sample Preparation:

-

Dilute the crude reaction mixture in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

-

Inject 1 µL of the diluted sample into the GC-MS.

-

Identify the components by comparing their mass spectra and retention times with those of authentic standards or by interpretation of the fragmentation patterns and comparison with spectral libraries (e.g., NIST).

Isolation of Degradation Products by Flash Column Chromatography

Flash column chromatography is a common method for purifying and isolating individual degradation products from the crude reaction mixture.[2][15][16]

Materials:

-

Silica (B1680970) gel (230-400 mesh)

-

Glass column

-

Solvent system (e.g., hexane/ethyl acetate (B1210297) gradient)

-

Fraction collector

-

TLC plates and visualization reagents (e.g., UV light, potassium permanganate (B83412) stain)

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar solvent of the chosen gradient system.

-

Pack the column with the silica gel slurry.

-

Adsorb the crude product mixture onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

-

Collect fractions and monitor their composition by TLC.

-

Combine fractions containing the same pure compound and evaporate the solvent to obtain the isolated product.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the unambiguous structural elucidation of the isolated degradation products.[17][18]

Procedure:

-

Dissolve a pure sample of the isolated compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

For more complex structures, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons.

-

Analyze the chemical shifts, coupling constants, and correlation peaks to determine the complete structure of the degradation product.

Biological Implications and Signaling Pathways

This compound and its degradation products, particularly the epoxides, have been shown to possess a range of biological activities, including anti-inflammatory and cytotoxic effects. These activities are often mediated through the modulation of key cellular signaling pathways.

Modulation of the NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[3][19] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Some sesquiterpenes and their derivatives have been shown to inhibit the NF-κB pathway.[20] For instance, certain sesquiterpene lactones can directly alkylate the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.[1][16][21]

Below is a simplified representation of the TNF-α induced NF-κB signaling pathway, which can be a target for this compound degradation products.

Caption: TNF-α induced NF-κB signaling pathway and a potential point of inhibition by this compound degradation products.

Induction of Oxidative Stress

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products.[22] Some studies suggest that α-humulene and its derivatives can induce the production of ROS, leading to oxidative stress in cancer cells.[17][23] This increase in ROS can damage cellular components like DNA, lipids, and proteins, ultimately leading to apoptosis (programmed cell death).

The following diagram illustrates a simplified overview of a cellular oxidative stress response.

Caption: Simplified cellular oxidative stress pathway induced by this compound degradation products.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of compounds.[21][24][25]

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

This compound degradation product to be tested

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the this compound degradation product in complete medium.

-

Remove the medium from the wells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.

Conclusion

The degradation of this compound is a complex process that yields a wide variety of oxygenated products with diverse biological activities. A thorough understanding of the degradation pathways, the specific products formed under different conditions, and their mechanisms of action is essential for the development of stable and effective this compound-based therapeutics. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the degradation of this compound and to explore the pharmacological potential of its degradation products. Further research is warranted to fully elucidate the quantitative product distribution from all degradation pathways and to comprehensively map the interactions of these compounds with cellular signaling networks.

References

- 1. researchgate.net [researchgate.net]

- 2. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. acp.copernicus.org [acp.copernicus.org]

- 6. researchgate.net [researchgate.net]

- 7. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural elucidation of humulone autoxidation products and analysis of their occurrence in stored hops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formation of secondary organic aerosol during the dark-ozonolysis of α-humulene - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]

- 10. ch.ic.ac.uk [ch.ic.ac.uk]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 13. cropj.com [cropj.com]

- 14. azolifesciences.com [azolifesciences.com]

- 15. orgsyn.org [orgsyn.org]

- 16. biotage.com [biotage.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 22. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]

- 23. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. static.igem.wiki [static.igem.wiki]

- 25. merckmillipore.com [merckmillipore.com]

In Silico Prediction of Humulane Bioactivity: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humulane-type sesquiterpenoids, a class of natural compounds found in a variety of aromatic plants, have garnered significant attention in the scientific community for their diverse pharmacological properties. Among these, α-humulene has emerged as a promising candidate for drug development, exhibiting notable anti-inflammatory and anticancer activities. The exploration of these bioactive properties has been significantly accelerated by the use of in silico predictive models. This technical guide provides a comprehensive overview of the computational methodologies used to predict the bioactivity of this compound and its derivatives, with a focus on molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADME/Tox profiling. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics derived from natural products.

Quantitative Bioactivity Data of α-Humulene

The following tables summarize the reported in vitro cytotoxic and anti-inflammatory activities of α-humulene from various studies. This quantitative data serves as a crucial foundation for developing and validating in silico predictive models.

Table 1: Anticancer Activity (IC50) of α-Humulene against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2780 | Ovarian Cancer | 40 | [1] |

| SKOV3 | Ovarian Cancer | 200 | [1] |

| CCRF/CEM | Lymphoblast | 200 | [1] |

| HT-29 | Colorectal Cancer | 5.2 x 10⁻⁵ mol/L | [1] |

| J5 | Not Specified | 1.8 x 10⁻⁴ mol/L | [1] |

| A549 | Lung Cancer | 1.3 x 10⁻⁴ mol/L | [1] |

| HCT-116 | Colorectal Cancer | 3.1 x 10⁻⁴ mol/L | [1] |

| MCF-7 | Breast Cancer | 4.2 x 10⁻⁴ mol/L | [1] |

| RAW264.7 | Macrophage | 1.9 x 10⁻⁴ mol/L | [1] |

| RAW264.7 | Macrophage | 41.9 µg/ml | [2] |

| HCT-116 | Colorectal Cancer | 77.3 µg/ml | [2] |

Table 2: Anti-inflammatory Activity of α-Humulene

| Assay | Cell Line/Model | Concentration | Effect | Reference |

| IL-6 Release | LPS-induced THP-1 cells | 100 µM | 60% inhibition | [3] |

| IL-6 Release | LPS-induced THP-1 cells | 0.5 µM | Dose-dependent inhibition | [3] |

| TNF-α Release | LPS-induced THP-1 cells | 0.5 and 100 µM | No reduction | [3] |

| IL-1β Release | LPS-induced THP-1 cells | 0.5 and 100 µM | No reduction | [3] |

In Silico Prediction Methodologies: Experimental Protocols

This section details the generalized protocols for the key in silico methods used in the prediction of this compound bioactivity.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and interaction of a ligand with its target protein.

Protocol: Molecular Docking of α-Humulene with Human Epidermal Growth Factor Receptor 2 (HER-2)

This protocol is based on a study that investigated the potential of α-humulene as an anti-breast cancer agent by targeting HER-2.[4]

-

Protein Preparation:

-

The three-dimensional crystal structure of the target protein, HER-2, is obtained from the Protein Data Bank (PDB ID: 3PP0).[4]

-

The protein structure is prepared using software such as UCSF Chimera 1.11.1. This involves removing water molecules, ions, and any co-crystallized ligands.[4] Hydrogen atoms are added, and charges are assigned to the protein.

-

-

Ligand Preparation:

-

The 2D structure of α-humulene is obtained from a chemical database like PubChem.

-

The 2D structure is converted to a 3D structure and its geometry is optimized using a computational chemistry software package. This step is crucial to find the lowest energy conformation of the ligand.

-

-

Docking Simulation:

-

The molecular docking simulation is performed using software such as Autodock 4.2.[4]

-

A grid box is defined around the active site of the HER-2 protein. The size and center of the grid box are set to encompass the binding pocket of the native ligand.

-

The prepared α-humulene molecule is then docked into the defined active site of the HER-2 protein.

-

The docking algorithm explores various possible conformations and orientations of the ligand within the active site and calculates the binding energy for each pose.

-

-

Analysis of Results:

-

The docking results are analyzed to identify the best binding pose of α-humulene, which is typically the one with the lowest binding energy.

-

The binding energy, along with other energy terms like van der Waals and electrostatic energies, are recorded. For α-humulene with HER-2, a binding energy of -7.50 kcal/mol was reported.[4]

-

The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio Visualizer to understand the molecular basis of the binding.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on their structural features.

Generalized Protocol for Sesquiterpene QSAR Analysis:

-

Data Set Preparation:

-

A dataset of sesquiterpene compounds with experimentally determined biological activity (e.g., IC50 values) is compiled.

-

The dataset is divided into a training set, used to build the model, and a test set, used to validate the model's predictive ability.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as topological, geometrical, electronic, and physicochemical properties. Software like MOE (Molecular Operating Environment) can be used for this purpose.

-

-

Model Development:

-

A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build a mathematical relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable).

-

-

Model Validation:

-

The predictive power of the developed QSAR model is rigorously validated using both internal and external validation techniques.

-

Internal validation methods include leave-one-out cross-validation (LOO-CV).

-

External validation is performed by using the model to predict the activity of the compounds in the test set and comparing the predicted values with the experimental values.

-

ADME/Tox Prediction

ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicity (Tox) profiling are crucial in drug discovery to assess the pharmacokinetic and safety properties of a compound. In silico ADME/Tox prediction tools are widely used in the early stages of drug development to filter out compounds with unfavorable properties.[1][2]

Generalized Protocol for In Silico ADME/Tox Prediction of this compound Derivatives:

-

Compound Input:

-

The chemical structure of the this compound derivative is provided as input to an ADME/Tox prediction software or web server (e.g., SwissADME, pkCSM, ADMETlab).

-

-

Property Prediction:

-

The software calculates a range of ADME/Tox properties, which may include:

-

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability, P-glycoprotein substrate/inhibitor.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion: Renal clearance.

-

Toxicity: Ames test for mutagenicity, hERG (human Ether-à-go-go-Related Gene) inhibition for cardiotoxicity, hepatotoxicity.

-

-

-

Analysis and Interpretation:

-

The predicted ADME/Tox properties are analyzed to assess the drug-likeness and potential liabilities of the compound.

-

This information helps in prioritizing compounds for further experimental testing and in guiding the chemical modification of lead compounds to improve their ADME/Tox profiles.

-

Signaling Pathways and Mechanisms of Action

In silico predictions, combined with experimental data, have provided insights into the molecular mechanisms underlying the bioactivity of this compound. The following diagrams illustrate the key signaling pathways modulated by α-humulene.

Anti-inflammatory Signaling Pathway

α-Humulene has been shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.[5] This pathway is a central regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.

Caption: α-Humulene inhibits the NF-κB signaling pathway.

Anticancer Signaling Pathways

The anticancer activity of α-humulene is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells. This is mediated, in part, through the inhibition of the pro-survival Akt signaling pathway.[6]

Caption: α-Humulene promotes apoptosis by inhibiting the Akt pathway.

Conclusion

In silico prediction methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective evaluation of natural products like this compound. The integration of molecular docking, QSAR, and ADME/Tox profiling provides a powerful framework for identifying promising drug candidates and elucidating their mechanisms of action. The data and protocols presented in this guide demonstrate the significant potential of α-humulene as a lead compound for the development of novel anti-inflammatory and anticancer therapies. Further research, guided by these computational approaches, will be crucial in translating the therapeutic promise of this compound into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. In Silico ADME Methods Used in the Evaluation of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmrep.org [pharmrep.org]

- 5. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Therapeutic Journey of Humulane: A Sesquiterpene from Traditional Medicine to Modern Pharmacology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Humulane, a naturally occurring monocyclic sesquiterpenoid, has a rich history rooted in traditional medicine, long before its formal scientific discovery. Initially identified as a key component of the essential oil of hops (Humulus lupulus), from which it derives its name, this compound is now recognized for its widespread presence in a variety of medicinal plants and its significant therapeutic potential.[1] This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and distribution of this compound in the plant kingdom. It further delves into the experimental protocols for its isolation and quantification, and explores its diverse pharmacological activities, including anti-inflammatory, anticancer, and analgesic properties, supported by preclinical evidence. The guide also elucidates the molecular signaling pathways modulated by this promising natural compound, offering insights for future research and drug development.

Discovery and Historical Perspective

The history of this compound is intrinsically linked to the historical use of the plants in which it is found. Healing with medicinal plants is a practice as old as humanity itself, with knowledge passed down through generations.[2] this compound, also known as α-humulene or α-caryophyllene, was first scientifically isolated from the essential oils of Humulus lupulus (hops).[1] For centuries, hops have been a cornerstone of brewing, contributing to the characteristic "hoppy" aroma of many beers.[1] Beyond brewing, traditional medicine has long utilized humulene-rich plants. For instance, ancient Chinese and Egyptian civilizations used hops for their sedative and preservative qualities.[3] Similarly, ginseng and sage, both containing humulene (B1216466), have been staples in traditional Chinese medicine for their healing properties.[3] The journey of this compound from a fragrant component of traditional remedies and brews to a molecule of intense scientific interest underscores the value of ethnopharmacology in modern drug discovery.[4]

Botanical Distribution and Yield

This compound is widely distributed throughout the plant kingdom, contributing to the aromatic profiles of many herbs and spices.[5] Its concentration can vary significantly depending on the plant species, variety, and even environmental conditions like climate and soil composition.[5] Noble hop varieties, for example, are known to have higher levels of humulene.[1] A scoping review of 340 articles revealed that α-humulene yields can range from negligible amounts to as high as 60.90% of the essential oil content across different plant species.[6][7][8] This variability presents both a challenge and an opportunity for the pharmaceutical industry in sourcing this valuable compound.

Table 1: α-Humulene Content in Select Medicinal Plants

| Plant Species | Family | Reported Yield of α-Humulene (% of Essential Oil) | Reference(s) |

| Humulus lupulus (Hops) | Cannabaceae | Up to 40% | [1] |